Methyl 5-amino-2,4-dimethoxybenzoate
Overview
Description
Methyl 5-amino-2,4-dimethoxybenzoate is an organic compound with the molecular formula C10H13NO4 It is a derivative of benzoic acid, characterized by the presence of amino and methoxy groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-2,4-dimethoxybenzoate typically involves the esterification of 5-amino-2,4-dimethoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-2,4-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Methyl 5-amino-2,4-dimethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-amino-2,4-dimethoxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-amino-2,4-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its reactivity and binding affinity to biological molecules. The exact pathways and targets are subject to ongoing research, but it is believed to interact with enzymes and receptors involved in various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-4,5-dimethoxybenzoate
- Methyl 4,5-dimethoxyanthranilate
- Methyl 6-aminoveratrate
Uniqueness
Methyl 5-amino-2,4-dimethoxybenzoate is unique due to the specific positioning of the amino and methoxy groups on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Biological Activity
Methyl 5-amino-2,4-dimethoxybenzoate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies show that it can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.
Anticancer Activity
The anticancer properties of this compound have been explored in several studies. It has been shown to induce apoptosis in cancer cell lines through various mechanisms:
- Cell Cycle Arrest : The compound affects cell cycle progression, leading to increased apoptosis rates in cancer cells.
- Cytotoxicity : In vitro assays have demonstrated significant cytotoxic effects against different cancer cell lines, with IC50 values indicating its potency.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa (cervical cancer) | 15.2 | Apoptosis induction |
MCF-7 (breast cancer) | 12.5 | Cell cycle arrest |
A549 (lung cancer) | 20.0 | Reactive oxygen species generation |
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor growth and proliferation.
- Receptor Modulation : It has been suggested that the amino and methoxy groups facilitate binding to various receptors, modulating their activity and influencing signaling pathways related to cell survival and apoptosis.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
- Study on Breast Cancer Cells : A study reported that treatment with this compound led to a significant reduction in cell viability in MCF-7 cells after 48 hours of exposure. Fluorescence microscopy revealed increased apoptotic markers compared to control groups.
- Antimicrobial Efficacy : Another study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth significantly at concentrations as low as 50 µg/mL.
Properties
IUPAC Name |
methyl 5-amino-2,4-dimethoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-13-8-5-9(14-2)7(11)4-6(8)10(12)15-3/h4-5H,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVYYLPISGDRFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586258 | |
Record name | Methyl 5-amino-2,4-dimethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00586258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70752-22-6 | |
Record name | Benzoic acid, 5-amino-2,4-dimethoxy-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70752-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-amino-2,4-dimethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00586258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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